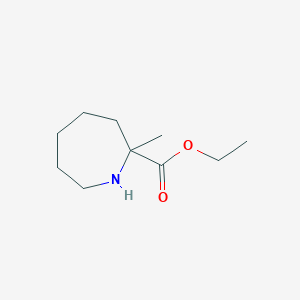

Ethyl 2-methylazepane-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methylazepane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-13-9(12)10(2)7-5-4-6-8-11-10/h11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZYRVMFVSQHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCCN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methylazepane-2-carboxylate typically involves the reaction of 2-methylazepane with ethyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in 2-methylazepane attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of the ester bond.

Industrial Production Methods

Industrial production of ethyl 2-methylazepane-2-carboxylate can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylazepane-2-carboxylate undergoes various chemical reactions, including:

Hydrolysis: In the presence of acidic or basic conditions, the ester bond can be hydrolyzed to yield 2-methylazepane and ethyl alcohol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: 2-methylazepane and ethyl alcohol.

Reduction: 2-methylazepane-2-methanol.

Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Ethyl 2-methylazepane-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methylazepane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active azepane moiety. This moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Group Comparisons

Methyl 2-Methylazepane-2-Carboxylate

- Molecular Weight : 178.19 g/mol (Enamine Ltd, 2017) .

- Ester Group : Methyl ester, leading to lower molecular weight and increased volatility compared to ethyl esters.

- Applications : Primarily used as a building block in organic synthesis due to its compact structure and reactivity in ring-opening or functionalization reactions .

Ethyl Palmitate

- Molecular Weight : 284.48 g/mol (Table 3, 2021) .

- Ester Group : Ethyl ester of palmitic acid (a fatty acid), lacking a cyclic amine structure.

- Applications: Employed in pheromone formulations and flavoring agents, highlighting its role in non-polar environments due to its long hydrocarbon chain .

2-Aminobenzamide Derivatives

Physicochemical and Reactivity Profiles

| Compound | Molecular Weight (g/mol) | Ester Group | Hydrolytic Stability | Key Structural Feature |

|---|---|---|---|---|

| Ethyl 2-methylazepane-2-carboxylate | ~192–200 (estimated) | Ethyl | Moderate | Azepane ring with 2-methyl |

| Methyl 2-methylazepane-2-carboxylate | 178.19 | Methyl | Low | Azepane ring with 2-methyl |

| Ethyl palmitate | 284.48 | Ethyl | High | Linear fatty acid ester |

| 2-Aminobenzamide | Varies | Amide | High | Aromatic ring with amide |

- Hydrolytic Reactivity: Ethyl esters exhibit slower hydrolysis than methyl esters due to steric hindrance, making them preferable in prolonged-release formulations. In contrast, amides (e.g., 2-aminobenzamides) are far more resistant to hydrolysis, ideal for stable drug scaffolds .

- Solubility : The azepane ring in ethyl 2-methylazepane-2-carboxylate introduces polarity, enhancing water solubility compared to ethyl palmitate, which is highly lipophilic .

Biological Activity

Ethyl 2-methylazepane-2-carboxylate is a compound of interest due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-methylazepane-2-carboxylate belongs to the azepane family, characterized by a seven-membered saturated ring containing nitrogen. Its general structure can be represented as follows:

This compound is synthesized through various methods, including the reaction of appropriate carboxylic acids with azepane derivatives. The structural integrity and functional groups of ethyl 2-methylazepane-2-carboxylate contribute significantly to its biological properties.

Biological Activity Overview

The biological activity of ethyl 2-methylazepane-2-carboxylate has been explored in several studies, focusing on its pharmacological effects such as antimicrobial , antitumor , and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have shown that derivatives of azepane compounds exhibit significant antimicrobial properties against various pathogens. For instance, ethyl 2-methylazepane-2-carboxylate demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were determined in comparative assays:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 200 |

These findings suggest that ethyl 2-methylazepane-2-carboxylate may serve as a promising candidate for developing new antimicrobial agents.

Antitumor Activity

In vitro studies have assessed the cytotoxic effects of ethyl 2-methylazepane-2-carboxylate on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 45 |

| A549 (lung cancer) | 50 |

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers in treated cells.

Anti-inflammatory Activity

Ethyl 2-methylazepane-2-carboxylate has also been evaluated for its anti-inflammatory properties. In animal models, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The following table summarizes the observed effects:

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Ethyl 2-methylazepane-2-carboxylate (50 mg/kg) | 80 | 100 |

These results indicate that this compound may modulate inflammatory responses, making it a potential therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of ethyl 2-methylazepane-2-carboxylate. For example:

- Study on Antimicrobial Efficacy : A research team evaluated the antibacterial properties against multi-drug resistant strains, reporting that ethyl 2-methylazepane-2-carboxylate effectively inhibited growth at lower concentrations compared to standard antibiotics.

- Antitumor Mechanism Investigation : Another study focused on elucidating the apoptotic pathways activated by this compound in cancer cells, finding that it upregulated p53 expression and downregulated Bcl-2, promoting cell death.

- Inflammation Model Study : In a model of acute inflammation induced by carrageenan, treatment with ethyl 2-methylazepane-2-carboxylate significantly reduced paw edema in rats, demonstrating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.